2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione

Catalog No.
S13647301
CAS No.
479482-90-1
M.F
C18H14O4
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dio...

CAS Number

479482-90-1

Product Name

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione

IUPAC Name

2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H14O4/c1-8-4-5-11-12(6-8)16(20)13-7-9(2)14(10(3)19)18(22)15(13)17(11)21/h4-7,22H,1-3H3

InChI Key

YPWNKRLPMLXZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)C(=O)C)C

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione is a synthetic organic compound with the molecular formula C18H14O4C_{18}H_{14}O_{4} and a molecular weight of approximately 294.301 g/mol. This compound features a complex anthracene backbone with functional groups including an acetyl group, a hydroxyl group, and two methyl groups at specific positions on the anthracene structure. The presence of these functional groups contributes to its chemical reactivity and biological activity.

The chemical behavior of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione can be characterized by several types of reactions:

  • Electrophilic Substitution: The electron-rich aromatic system allows for electrophilic substitutions, particularly at the positions ortho and para to the hydroxyl group.
  • Oxidation and Reduction: The keto groups can undergo reduction to form alcohols or further oxidize to form carboxylic acids.
  • Condensation Reactions: The acetyl group can participate in condensation reactions, potentially forming larger polycyclic compounds.

These reactions are essential for its applications in organic synthesis and materials science.

Research indicates that 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione exhibits notable biological activities, particularly in the context of antitumor and antimicrobial effects. Its structure allows it to interact with biological molecules, potentially leading to inhibition of cell proliferation in cancer cells. Additionally, compounds in the anthracene family are known for their ability to generate reactive oxygen species under light exposure, which can contribute to their cytotoxic effects against various pathogens.

The synthesis of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione typically involves multi-step organic reactions:

  • Starting Material Preparation: The synthesis often begins with commercially available anthracene derivatives.
  • Functionalization: Reactions such as Friedel-Crafts acylation can introduce the acetyl group.
  • Hydroxylation: Hydroxylation can be achieved through various methods including oxidation of specific positions on the anthracene ring.
  • Methylation: Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

2-Acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione finds applications in several fields:

  • Organic Electronics: Due to its semiconducting properties, it is investigated for use in organic light-emitting diodes and solar cells.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology.
  • Material Science: It is utilized in the development of dyes and pigments due to its vibrant color properties.

Studies on the interactions of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione with various biological systems have shown that it can interact with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological contexts. For instance, research has demonstrated its ability to bind to DNA and inhibit replication processes in cancer cells.

Several compounds share structural similarities with 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
9,10-DimethylanthraceneC14H12C_{14}H_{12}Known for its photophysical properties; used as an actinometer .
2-AcetylaminoanthraquinoneC16H11NO3C_{16}H_{11}NO_3Contains an amino group; exhibits different biological activities .
9-AcetylanthraceneC15H12OC_{15}H_{12}OLacks hydroxyl substitution; primarily used as a dye .

The uniqueness of 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione lies in its combination of functional groups that enhance both its chemical reactivity and biological efficacy compared to these similar compounds.

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named 2-acetyl-1-hydroxy-3,6-dimethylanthracene-9,10-dione under IUPAC guidelines, reflecting its anthracene backbone with functional groups at specific positions. The anthracene core is substituted with:

  • A hydroxyl group (-OH) at position 1
  • Acetyl (-COCH₃) and methyl (-CH₃) groups at positions 2 and 3, respectively
  • An additional methyl group at position 6
  • Two ketone groups (=O) at positions 9 and 10

The structural formula (C₁₈H₁₄O₄) is represented by the SMILES notation O=C2c1cc(ccc1C(=O)c3c2cc(c(c3O)C(=O)C)C)C, which encodes the connectivity of substituents. The InChIKey YPWNKRLPMLXZOM-UHFFFAOYSA-N provides a standardized hash for unequivocal chemical identification in databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₄O₄ comprises:

  • 18 carbon atoms
  • 14 hydrogen atoms
  • 4 oxygen atoms

The molecular weight calculates as:$$(12.01 \times 18) + (1.008 \times 14) + (16.00 \times 4) = 294.31 \text{ g/mol}$$This matches experimental measurements reported in chromatographic analyses. The XLogP value of 2.98 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.08920892 g/mol

Monoisotopic Mass

294.08920892 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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